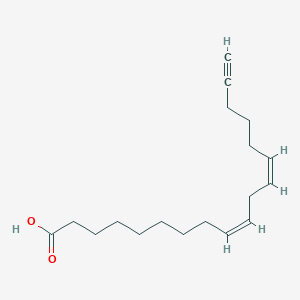

Linoleic acid alkyne

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dien-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,6-7,9-10H,3-5,8,11-17H2,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFIMJJIQUNRW-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Linoleic Acid Alkyne

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ω-alkynyl linoleic acid, a critical chemical probe for studying lipid metabolism and interactions. The terminal alkyne group enables highly specific and sensitive detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2][3][4]. This document details a plausible synthetic route, rigorous purification protocols, and methods for analytical characterization, intended to equip researchers in lipidomics and drug development with the necessary practical knowledge.

Synthesis of ω-Alkynyl Linoleic Acid

The introduction of a terminal alkyne at the omega (ω) position of linoleic acid creates a bio-orthogonal handle for downstream applications[3]. The synthesis described herein is a multi-step process that builds the fatty acid chain from smaller, functionalized precursors to ensure the precise placement of the alkyne group and the native (Z,Z) configuration of the double bonds. A common strategy involves the coupling of two key fragments, a "head" fragment containing the carboxylic acid moiety and a "tail" fragment bearing the terminal alkyne.

A plausible synthetic approach involves a Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and a vinyl halide using a palladium and copper co-catalyst.

Synthetic Workflow

The logical flow for the synthesis involves preparing two key intermediates which are then coupled and subsequently reduced to yield the final product.

Caption: Logical workflow for the synthesis of ω-alkynyl linoleic acid.

Experimental Protocol: Synthesis

This protocol is a representative method based on common organic synthesis techniques for fatty acid analogs.

Step 1: Preparation of the Head Fragment (e.g., (Z)-1-iododec-1-ene-10-oic acid)

-

Start with 9-decynoic acid, which can be synthesized from 9-decen-1-ol (B78377) via bromination and Jones oxidation.

-

Protect the carboxylic acid group as a methyl or ethyl ester.

-

Perform a hydrohalogenation reaction across the alkyne to generate a vinyl halide. To control stereochemistry and regioselectivity for the subsequent coupling, specific reagents and conditions are critical.

Step 2: Preparation of the Tail Fragment (e.g., oct-7-en-1-yne)

-

Begin with a commercially available short-chain alkyne, such as 1,7-octadiyne.

-

Selectively functionalize one of the alkyne groups, for example, by hydroboration-oxidation to form an alcohol, which can then be converted to a leaving group (e.g., a tosylate).

-

Couple this with an appropriate organometallic reagent to form the cis-double bond at the correct position.

Step 3: Sonogashira Coupling

-

Dissolve the vinyl iodide "head" fragment (1.0 eq) and the terminal alkyne "tail" fragment (1.2 eq) in an appropriate solvent such as triethylamine (B128534) or a mixture of THF and diisopropylamine.

-

Degas the solution thoroughly with argon or nitrogen to create an inert atmosphere.

-

Add the catalysts: dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, ~2-5 mol%) and copper(I) iodide (CuI, ~5-10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or GC-MS. The reaction can take several hours to complete.

Step 4: Final Modifications

-

Once the coupling is complete, the resulting internal alkyne needs to be selectively reduced to a (Z)-alkene. This is commonly achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas.

-

Finally, deprotect the carboxylic acid (e.g., by saponification with NaOH followed by acidification) to yield the crude linoleic acid alkyne.

Purification of this compound

Minor impurities in polyunsaturated fatty acid samples can significantly inhibit enzymatic reactions or interfere with sensitive analytical techniques. Therefore, a multi-step purification process is essential to achieve high purity.

Purification Workflow

The purification process involves removing catalysts, unreacted starting materials, and side products through extraction and chromatography.

Caption: General workflow for the purification of ω-alkynyl linoleic acid.

Experimental Protocol: Purification

Step 1: Aqueous Work-up

-

After the synthesis is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the organic components several times with a solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 2: Silica Gel Chromatography

-

Prepare a silica gel column using a non-polar solvent system, such as hexane.

-

Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of diethyl ether or ethyl acetate.

-

Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

Step 3: High-Performance Liquid Chromatography (HPLC)

-

For applications requiring very high purity, further purification by preparative reversed-phase HPLC (RP-HPLC) is recommended.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile, water, and glacial acetic acid (e.g., 60/40/0.01 by volume).

-

Detection: Monitor the elution using a UV detector.

-

Collect the peak corresponding to the this compound, and remove the solvent to yield the final, highly purified product.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the structure of the molecule. The chemical shifts and coupling constants provide information about the protons in different chemical environments.

Table 1: ¹H-NMR Data for ω-Alkynyl Linoleic Acid Data recorded in C₆D₆ at 600 MHz. Chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | J-Coupling (Hz) |

| 5.41-5.49 | m | 3 | H9, H10, H12 | - |

| 5.24-5.30 | m | 1 | H13 | - |

| 2.84 | t | 2 | H11 | J₁₀,₁₁ = J₁₁,₁₂ = 6.6 |

| 2.09 | q | 2 | H14 | J₁₃,₁₄ = J₁₄,₁₅ = 7.3 |

| 2.04 | m | 4 | H2, H8 | - |

| 1.97 | dt | 2 | H16 | J₁₅,₁₆ = 7.1, J₁₆,₁₈ = 2.58 |

| 1.79 | t | 1 | H18 (alkyne-H) | J₁₆,₁₈ = 2.58 |

| 1.46 | m | 2 | H3 | - |

| 1.42 | p | 2 | H15 | J₁₄,₁₅ = J₁₅,₁₆ = 7.2 |

| 1.27 | p | 2 | H7 | J₆,₇ = J₇,₈ = 7.4 |

| 1.17 | m | 2 | H6 | - |

| 1.11 | m | 4 | H4, H5 | - |

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight and can provide structural information through fragmentation analysis (MS/MS).

Table 2: Representative LC-MS/MS Data Analysis performed on a Q Exactive HF quadrupole/orbitrap mass spectrometer in negative ion mode.

| Parameter | Value |

| Parent Ion (M-H)⁻ | m/z 307 (for a related hydroxylated product) |

| Molecular Mass | 276.4 g/mol (Calculated for C₁₈H₂₈O₂) |

| Significant Fragment Ions | Structure-dependent, often revealing cleavage points near functional groups. |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Mass Analyzer | Orbitrap, Quadrupole-Time-of-Flight (Q-TOF) |

Application: A "Click Chemistry" Workflow

This compound is primarily used as a metabolic tracer. It is introduced to a biological system (cells or organisms), where it is incorporated into complex lipids. The alkyne tag then allows for covalent attachment to a reporter molecule (e.g., a fluorophore or biotin) that contains an azide (B81097) group.

Caption: Workflow for using this compound as a probe in click chemistry.

This workflow enables the visualization, isolation, and identification of lipids that have incorporated the fatty acid analog, providing powerful insights into lipid trafficking, storage, and metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Properties of Omega-Alkyne Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-alkyne linoleic acid (ω-alkyne LA) is a chemically modified analog of the essential fatty acid linoleic acid. This modification, the introduction of a terminal alkyne group, provides a powerful bioorthogonal handle for "click chemistry," enabling the tracking, visualization, and quantification of linoleic acid metabolism and its incorporation into various lipid species. This technical guide provides a comprehensive overview of the biological properties of ω-alkyne LA, including its synthesis, metabolic processing, and applications in lipidomics and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool.

Introduction

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a variety of signaling molecules, including eicosanoids.[1] Dysregulation of LA metabolism is implicated in numerous diseases, making it a key area of study. The development of chemical reporters, such as ω-alkyne LA, has revolutionized our ability to investigate these processes in living systems. The terminal alkyne group is small, minimally perturbative, and allows for covalent ligation to reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[2] This enables the sensitive and specific detection of ω-alkyne LA and its metabolites.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (9Z,12Z)-octadecadien-17-ynoic acid | [3][4] |

| Molecular Formula | C₁₈H₂₈O₂ | [3] |

| Molecular Weight | 276.41 g/mol | |

| CAS Number | 1219038-31-9 |

Biological Properties and Metabolism

Omega-alkyne linoleic acid is readily taken up by cells and incorporated into various lipid classes, serving as a surrogate for natural linoleic acid. While it generally follows the metabolic pathways of its natural counterpart, the presence of the alkyne group can influence the kinetics of enzymatic reactions.

Enzymatic Processing

Omega-alkyne LA is a substrate for several key enzymes in the eicosanoid pathway, including lipoxygenases (LOX). However, the rate of its conversion can differ from that of linoleic acid.

| Enzyme | Substrate | Relative Reaction Rate (%) | Reference |

| 12R-Lipoxygenase (12R-LOX) | ω-alkyne linoleic acid methyl ester | 62 ± 9 | |

| Epidermal Lipoxygenase-3 (eLOX3) | ω-alkyne 9R-HPODE | 43 ± 1 | |

| SDR9C7 | ω-alkyne epoxy alcohol | 91 ± 1 | |

| 5S-Lipoxygenase (5S-LOX) | ω-alkyne linoleic acid | 73 ± 1 |

Cellular Incorporation

While specific quantitative data on the incorporation efficiency of ω-alkyne linoleic acid into different lipid classes is still emerging, studies with natural linoleic acid provide a strong indication of its likely fate. Linoleic acid is readily incorporated into phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), as well as neutral lipids like triglycerides (TGs). The preferential incorporation into specific lipid classes is cell-type dependent.

Cytotoxicity

The cytotoxic effects of ω-alkyne linoleic acid have not been extensively characterized. However, studies on linoleic acid indicate a dose-dependent effect on cell viability, with pro-proliferative effects at low concentrations and pro-apoptotic effects at higher concentrations. The IC₅₀ values for linoleic acid vary significantly between cell lines.

| Cell Line | IC₅₀ (µM) | Reference |

| HEC-1A (Endometrial Cancer) | 617.21 | |

| KLE (Endometrial Cancer) | 987.56 |

Note: The alkyne modification may alter the cytotoxic profile of linoleic acid. It is recommended to perform dose-response curves for each cell line and experimental condition.

Experimental Protocols

Synthesis of Omega-Alkyne Linoleic Acid ((9Z,12Z)-octadecadien-17-ynoic acid)

Caption: Metabolism of ω-alkyne LA via the eicosanoid pathway.

Applications in Drug Development

The ability to track the metabolic fate of linoleic acid using ω-alkyne LA provides a powerful tool for drug development.

-

Target Identification and Validation: By identifying proteins that are modified by or interact with ω-alkyne LA and its metabolites, novel drug targets can be discovered.

-

Mechanism of Action Studies: ω-Alkyne LA can be used to elucidate how drugs that target lipid metabolism affect the flux through specific pathways.

-

Pharmacodynamic Biomarker Development: The incorporation of ω-alkyne LA into specific lipid species can serve as a biomarker for drug efficacy.

-

High-Throughput Screening: The click chemistry-based detection methods are amenable to high-throughput screening for compounds that modulate linoleic acid metabolism.

Conclusion

Omega-alkyne linoleic acid is a versatile and powerful chemical probe for studying the biological roles of linoleic acid. Its ability to be metabolically incorporated into various lipid species and subsequently detected with high sensitivity and specificity using click chemistry makes it an invaluable tool for researchers in lipid biology, cell signaling, and drug discovery. The quantitative data and detailed protocols provided in this guide are intended to facilitate the adoption of this technology and accelerate research into the complex roles of fatty acids in health and disease. Further research is warranted to fully characterize the quantitative aspects of its metabolism and cytotoxicity compared to its natural counterpart.

References

Linoleic Acid Alkyne as a Surrogate for Polyunsaturated Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of linoleic acid alkyne as a chemical surrogate for the polyunsaturated fatty acid (PUFA), linoleic acid. This powerful tool, in conjunction with bioorthogonal click chemistry, enables the tracking, visualization, and quantification of fatty acid metabolism and its role in complex cellular processes. This guide details the comparative metabolism of this compound and its natural counterpart, provides detailed experimental protocols for its application, and visualizes the key signaling pathways and experimental workflows involved.

Introduction: The Power of a Small Modification

Polyunsaturated fatty acids (PUFAs) like linoleic acid are fundamental components of cellular membranes, signaling molecules, and energy sources.[1] Studying their dynamic roles in cellular physiology has been historically challenging. The introduction of a small, bioorthogonal alkyne group at the omega (ω) position of linoleic acid creates a powerful research tool.[2] This modification is minimally perturbing to the overall structure and chemical properties of the fatty acid, allowing it to be processed by many endogenous enzymatic pathways in a manner similar to the natural molecule.[3][4] The terminal alkyne serves as a handle for "click chemistry," a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the attachment of various reporter tags for detection and analysis.[5]

Data Presentation: Quantitative Comparison of this compound and Linoleic Acid

While this compound is a competent surrogate, it is crucial to understand the quantitative differences in its metabolic processing compared to the native fatty acid. The presence of the terminal alkyne can influence the rate of enzymatic reactions.

| Parameter | Linoleic Acid (Native) | This compound | Fold Difference | Reference |

| Enzymatic Oxidation Rate (12R-LOX) | 100% | 62 ± 9% | 0.62 | |

| Product Isomerization Rate (eLOX3) | 100% | 43 ± 1% | 0.43 | |

| Epoxy Alcohol Conversion Rate (SDR9C7) | 100% | 91 ± 1% | 0.91 |

Table 1: Comparative Enzymatic Metabolism. This table summarizes the relative rates of key enzymatic reactions in the 12R-lipoxygenase pathway, which is crucial for epidermal barrier formation. While the initial oxidation by 12R-LOX is moderately reduced for the alkyne analog, subsequent steps show varying degrees of efficiency.

| Cell Line | Fatty Acid | Uptake Rate | Reference |

| Hep-G2 | Stearic Acid (18:0) | Near-linear over 4h | |

| Hep-G2 | Oleic Acid (18:1) | Near-linear over 4h | |

| Hep-G2 | Linoleic Acid (18:2) | Near-linear over 4h | |

| Hep-G2 | Linolenic Acid (18:3) | Near-linear over 4h |

Table 2: Cellular Uptake of 18-Carbon Fatty Acids. This table highlights that the degree of unsaturation in 18-carbon fatty acids, including linoleic acid, does not significantly impact their uptake rate in Hep-G2 cells, suggesting that the alkyne modification in this compound is unlikely to drastically alter its initial cellular entry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving linoleic acid and a typical experimental workflow for using this compound.

Caption: Linoleic Acid-Induced Pro-inflammatory Signaling Pathway.

Caption: Experimental Workflow for this compound Labeling.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Preparation of this compound-BSA Conjugate for Cell Culture

Objective: To prepare a soluble and bioavailable form of this compound for efficient cellular uptake.

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Dulbecco's Modified Eagle Medium (DMEM), serum-free

-

Ethanol

-

Water bath or heat block

Procedure:

-

Saponification:

-

Prepare a 20 mM stock solution of this compound in ethanol.

-

In a sterile microfuge tube, mix the this compound stock solution with a 1.2 molar excess of 100 mM KOH.

-

Incubate at 65°C for 30 minutes to saponify the fatty acid.

-

-

BSA Conjugation:

-

Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free DMEM.

-

Warm the BSA solution to 37°C.

-

Add the saponified this compound solution dropwise to the warm BSA solution while vortexing gently.

-

Incubate the mixture at 37°C for 15 minutes to allow for conjugation.

-

-

Storage:

-

The resulting this compound-BSA conjugate can be stored at -20°C for future use.

-

Metabolic Labeling of Cultured Cells

Objective: To incorporate this compound into the cellular lipidome.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa) in appropriate culture vessels

-

Complete growth medium

-

Serum-free DMEM

-

This compound-BSA conjugate (from Protocol 4.1)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Seed cells at an appropriate density to reach 70-80% confluency on the day of labeling.

-

-

Fatty Acid Starvation (Optional but Recommended):

-

Aspirate the complete growth medium.

-

Wash the cells once with warm PBS.

-

Add serum-free DMEM and incubate for 1-2 hours at 37°C.

-

-

Metabolic Labeling:

-

Prepare the labeling medium by diluting the this compound-BSA conjugate into serum-free DMEM to a final concentration of 10-50 µM.

-

Aspirate the starvation medium and add the labeling medium to the cells.

-

Incubate for 4-24 hours at 37°C, depending on the experimental goals.

-

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Pellet the cells by centrifugation and proceed to cell lysis or lipid extraction.

-

Click Chemistry Reaction for In-Gel Fluorescence Detection

Objective: To visualize proteins that have incorporated this compound using a fluorescent azide (B81097) reporter.

Materials:

-

Cell lysate from metabolically labeled cells

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Fluorescent azide reporter (e.g., Azide-Fluor 488)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare Click Chemistry Master Mix:

-

Prepare fresh stock solutions: 50 mM TCEP in water, 10 mM TBTA in DMSO, and 50 mM CuSO₄ in water.

-

For each 50 µL reaction, prepare a master mix with the following final concentrations: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄, and 10 µM fluorescent azide. Note: Add the reagents in the order listed.

-

-

Click Reaction:

-

To 20-50 µg of cell lysate in a microfuge tube, add the click chemistry master mix.

-

Vortex briefly to mix.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Sample Preparation for SDS-PAGE:

-

Add SDS-PAGE loading buffer to the reaction mixture.

-

Heat the samples at 95°C for 5 minutes.

-

-

In-Gel Fluorescence Scanning:

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.

-

Lipid Extraction and Preparation for Mass Spectrometry

Objective: To extract lipids from metabolically labeled cells for analysis by mass spectrometry.

Materials:

-

Cell pellet from metabolically labeled cells

-

Water (MS-grade)

-

Nitrogen gas stream

Procedure:

-

Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in 100 µL of water.

-

Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of water to induce phase separation and vortex.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Storage:

-

Dry the extracted lipids under a stream of nitrogen gas.

-

The dried lipid film can be stored at -80°C until further analysis.

-

-

Click Chemistry for MS Detection (Optional):

-

The extracted lipids can be subjected to a click chemistry reaction with an azide-tagged reporter suitable for mass spectrometry (e.g., biotin-azide for enrichment or a mass-tagged azide).

-

-

Sample Resuspension for MS:

-

Resuspend the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol or isopropanol).

-

Conclusion

This compound is a versatile and powerful tool for investigating the multifaceted roles of PUFAs in cellular biology. By understanding its metabolic behavior relative to its natural counterpart and by employing robust experimental protocols, researchers can gain unprecedented insights into lipid metabolism, trafficking, and signaling. This technical guide provides a solid foundation for the successful application of this innovative chemical probe in diverse research settings.

References

- 1. FATTY ACID TRANSDUCTION OF NITRIC OXIDE SIGNALING: Nitro-linoleic acid mediates protective effects through regulation of the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays[S] | Semantic Scholar [semanticscholar.org]

- 3. Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conjugated linoleic acid suppresses NF-kappa B activation and IL-12 production in dendritic cells through ERK-mediated IL-10 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity Linoleic Acid Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity linoleic acid alkyne, a critical tool for researchers studying lipid metabolism, signaling, and drug development. This document outlines the technical specifications from various suppliers, detailed experimental protocols for its application, and visual representations of relevant biological pathways and experimental workflows.

Commercial Availability of High-Purity this compound

This compound (9Z,12Z-octadecadien-17-ynoic acid) is an omega-alkyne derivative of linoleic acid. The terminal alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization and tracking of linoleic acid metabolism and its incorporation into various lipid species within cellular systems.

Several commercial suppliers offer high-purity this compound for research purposes. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison.

| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Formulation | Storage |

| Cayman Chemical | This compound | ≥95%[1] | 1219038-31-9[1][2] | C₁₈H₂₈O₂[1][2] | A 1 mg/ml solution in ethanol (B145695) | -20°C |

| MedchemExpress | This compound | 95.2% | 1219038-31-9 | C₁₈H₂₈O₂ | Solution | -20°C for 2 years |

| InvivoChem | This compound | ≥98% | 1219038-31-9 | Not Specified | Not Specified | Not Specified |

| Cambridge Bioscience | This compound | ≥95% | 1219038-31-9 | C₁₈H₂₈O₂ | A solution in ethanol | Not Specified |

Experimental Protocols

The utility of this compound lies in its ability to be metabolically incorporated into cellular lipids and subsequently detected. Below are detailed methodologies for key experiments.

Metabolic Labeling of Cellular Lipids

This protocol describes the introduction of this compound into cultured cells, allowing it to be processed by endogenous metabolic pathways.

Materials:

-

High-purity this compound

-

Cell culture medium appropriate for the cell line of interest

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA), delipidated

Procedure:

-

Cell Seeding: Plate cells on glass coverslips or appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO. Dilute the stock solution into pre-warmed cell culture medium containing FBS to a final concentration typically ranging from 2.5 µM to 10 µM.

-

Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a desired period, typically 16 hours, to allow for the uptake and incorporation of the alkyne-labeled fatty acid into cellular lipids.

-

Washing: After incubation, wash the cells to remove excess unincorporated this compound. This is a critical step to reduce background signal. A recommended washing procedure is one wash with 1% delipidated BSA in PBS, followed by a wash with PBS alone.

-

Cell Fixation: Fix the cells using a 3.7% formalin solution in PBS for at least 16 hours. This long fixation time has been shown to be effective. Following fixation, wash the cells twice with PBS.

Click Chemistry for Visualization

This protocol details the copper-catalyzed click reaction to attach a fluorescent azide (B81097) reporter to the alkyne-labeled lipids for visualization by microscopy.

Materials:

-

Fixed and washed cells containing alkyne-labeled lipids

-

Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Click buffer (e.g., 100 mM HEPES/KOH, pH 7.4)

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the following stock solutions:

-

200 mM THPTA in water

-

100 mM CuSO₄ in water

-

100 mM sodium ascorbate in water (prepare fresh)

-

10 mM fluorescent azide in DMSO or water

-

-

Pre-complex Copper and Ligand: In a microfuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 ratio and let it stand for a few minutes.

-

Assemble the Cocktail: To the pre-complexed copper-ligand solution, add the fluorescent azide.

-

Initiate the Reaction: Immediately before use, add the freshly prepared sodium ascorbate solution to the cocktail to reduce Cu(II) to the catalytic Cu(I) species.

-

Labeling: Add the complete click reaction cocktail to the fixed and washed cells.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Washing: After the incubation, aspirate the click reaction cocktail and wash the cells three times with PBS to remove unreacted reagents.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Signaling Pathways and Experimental Workflows

Linoleic acid and its metabolites are involved in various cellular processes, including the regulation of cell death pathways like ferroptosis.

Linoleic Acid Metabolism and its Role in Ferroptosis

Linoleic acid can be metabolized by lipoxygenases to produce hydroperoxides, which are key initiators of ferroptosis, an iron-dependent form of programmed cell death. The enzyme glutathione (B108866) peroxidase 4 (GPX4) plays a crucial role in reducing these lipid hydroperoxides, thereby protecting cells from ferroptosis. The use of this compound can help in tracing the metabolic fate of linoleic acid and its contribution to the pool of peroxidizable lipids that drive ferroptosis.

Caption: Linoleic Acid Metabolism and Ferroptosis Pathway.

Experimental Workflow for Tracing Linoleic Acid Metabolism

The following diagram illustrates a typical experimental workflow for studying the metabolic fate of this compound in cultured cells, from labeling to analysis by fluorescence microscopy and mass spectrometry.

Caption: Experimental Workflow for this compound.

References

The Alkyne Fingerprint: A Technical Guide to the Natural Occurrence, Analysis, and Biological Activity of Acetylenic Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-containing fatty acids, also known as acetylenic fatty acids, are a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds in their aliphatic chain. While less common than their saturated and olefinic counterparts, these compounds are found in a diverse range of natural sources, including higher plants, fungi, and marine organisms. Their unique structural feature imparts distinct chemical properties and a broad spectrum of biological activities, making them a subject of growing interest in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the natural occurrence of alkyne-containing fatty acids, detailed experimental protocols for their isolation and characterization, and an exploration of their known signaling pathways.

Natural Occurrence and Quantitative Data

Acetylenic fatty acids are predominantly found in specific families of plants, particularly in the seed oils. They are also present in certain species of fungi and marine sponges. The concentration and type of alkyne-containing fatty acid can vary significantly between species. The following tables summarize the quantitative data on the occurrence of some prominent acetylenic fatty acids in various natural sources.

Table 1: Quantitative Occurrence of Tariric Acid (6-Octadecynoic Acid) in Picramnia Species

| Plant Species | Family | Plant Part | Tariric Acid Content (% of total fatty acids) | Reference(s) |

| Picramnia sow | Simarubiaceae | Seed Oil | ~95% | [1] |

| Picramnia tariri | Simarubiaceae | Seed Oil | High concentrations | [1] |

Table 2: Quantitative Occurrence of Crepenynic Acid (cis-9-Octadecen-12-ynoic Acid) in Various Plant Species

| Plant Species | Family | Plant Part | Crepenynic Acid Content (% of total fatty acids) | Reference(s) |

| Crepis alpina | Asteraceae | Seed Oil | ~74% | [2] |

| Atractylodes lancea | Asteraceae | Seed Oil | 18% | [3] |

| Atractylodes macrocephala | Asteraceae | Seed Oil | 13-15% | [3] |

| Jurinea mollis | Asteraceae | Seed Oil | 24% | |

| Crepis foetida | Asteraceae | Seed Oil | ~60% |

Table 3: Quantitative Occurrence of Other Acetylenic Fatty Acids in Natural Sources

| Fatty Acid | Organism | Family/Class | Plant/Organism Part | Content (% of total fatty acids) | Reference(s) |

| Santalbic Acid (Ximenynic Acid) | Santalum album | Santalaceae | Seed Oil | 50% | |

| Stearolic Acid (9-Octadecynoic Acid) | Santalum spicatum | Santalaceae | Seed Oil | 1% | |

| Corticatic Acids (Polyacetylenic) | Petrosia corticata | Demospongiae | Marine Sponge | Not specified |

Experimental Protocols

The accurate isolation, purification, and characterization of alkyne-containing fatty acids are crucial for their study. The following section provides detailed methodologies for key experiments.

Extraction of Fatty Acids from Plant Seeds using Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green and efficient alternative to traditional solvent extraction methods for obtaining oils from seeds.

Protocol:

-

Sample Preparation: Grind the oilseeds to a fine powder to increase the surface area for extraction. Weigh approximately 2g of the ground seeds.

-

SFE System Setup:

-

Use a commercial supercritical fluid extraction system.

-

Set the extraction vessel volume (e.g., 24 mL).

-

Place a wad of glass wool at the bottom of the extraction vessel.

-

-

Loading the Sample: Load the weighed, ground seed sample into the extraction vessel. Place another wad of glass wool on top of the sample to ensure even distribution of the supercritical fluid.

-

Extraction Conditions:

-

Pressure: 7500 psi

-

Temperature: 100°C

-

Restrictor (Valve) Temperature: 120°C

-

CO2 Flow Rate: 6 L/min (gas)

-

Dynamic Extraction Time: 30 minutes

-

-

Collection: Collect the extracted oil in a pre-weighed vial.

-

Drying: Dry any residual moisture from the collected oil to a constant weight.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Protocol:

-

Saponification:

-

Weigh approximately 25 mg of the extracted oil into a reaction vial.

-

Add 2 mL of 0.5 M methanolic sodium hydroxide.

-

Heat the mixture at 100°C for 5 minutes.

-

-

Esterification:

-

Cool the reaction mixture to room temperature.

-

Add 2 mL of 12-14% boron trifluoride (BF3) in methanol.

-

Heat the mixture at 100°C for 5-30 minutes.

-

-

Extraction of FAMEs:

-

Cool the reaction vial.

-

Add 1 mL of hexane (B92381) (or iso-octane) and 2.5 mL of 5% NaCl solution and vortex.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

GC-MS is a powerful technique for separating and identifying individual fatty acid methyl esters.

Protocol:

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Column: A polar capillary column, such as a DB-WAX or FAMEWAX (polyethylene glycol phase), is typically used for FAME analysis (e.g., 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 80-120°C

-

Ramp: 5°C/min to 200°C, hold for 2-10 minutes.

-

Second Ramp: 10°C/min to 280°C, hold for 10 minutes.

-

-

Split Ratio: 100:1

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 200-230°C.

-

Transfer Line Temperature: 250-280°C.

-

-

Identification: Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.

Synthesis of Picolinyl Esters for Structural Elucidation

For determining the exact position of the triple bond and other structural features, derivatization to picolinyl esters is highly effective.

Protocol:

-

Formation of Acid Chloride:

-

Dissolve the fatty acid sample in a suitable solvent.

-

Add thionyl chloride and reflux the mixture to convert the fatty acid to its corresponding acid chloride.

-

-

Esterification:

-

Remove the excess thionyl chloride under vacuum.

-

React the acid chloride with 3-pyridylcarbinol (3-pyridinemethanol) to form the picolinyl ester.

-

-

GC-MS Analysis: Analyze the resulting picolinyl esters by GC-MS. The fragmentation pattern in the mass spectrum will provide diagnostic ions that reveal the position of the alkyne group.

Preparative High-Performance Liquid Chromatography (HPLC) for Purification

Preparative HPLC is used to isolate pure alkyne-containing fatty acids from a complex mixture.

Protocol:

-

System: A preparative HPLC system with a suitable detector (e.g., UV-Vis).

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and water, often with a modifier like formic acid, is employed. The specific gradient will depend on the polarity of the target compound.

-

Method Development:

-

First, develop an analytical scale separation method using a smaller column with the same stationary phase to optimize the separation conditions.

-

Scale up the method to the preparative column by adjusting the flow rate and injection volume proportionally to the column dimensions.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of the target alkyne-containing fatty acid.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC or GC-MS to confirm purity.

Signaling Pathways and Mechanisms of Action

Alkyne-containing fatty acids exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and metabolic regulatory effects. The following diagrams illustrate some of the known signaling pathways modulated by these compounds.

Cytotoxicity of Polyacetylenes via Apoptosis Induction

Several polyacetylenic fatty acids have demonstrated potent cytotoxic effects against various cancer cell lines. One of the primary mechanisms is the induction of apoptosis (programmed cell death).

References

A Technical Guide to the Physicochemical Properties and Applications of Linoleic Acid Alkyne

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid alkyne (9Z,12Z-octadecadien-17-ynoic acid) is a synthetically modified version of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1] By incorporating a terminal alkyne group, this molecule becomes a powerful tool for chemical biology and drug discovery. The alkyne serves as a bioorthogonal handle, allowing for the specific and efficient attachment of reporter molecules, such as fluorophores or biotin (B1667282), through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This enables researchers to trace the metabolism, localization, and interactions of linoleic acid within cellular systems.[3]

Core Physicochemical Properties

The introduction of the terminal alkyne minimally perturbs the overall structure of the fatty acid, allowing it to be processed by many endogenous enzymatic pathways.[4] The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₈O₂ | |

| Molecular Weight | 276.4 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | ~266.4 K (-6.9 °C) (Value for Linoleic Acid) | |

| Boiling Point | ~502.7 K at 0.021 bar (Value for Linoleic Acid) | |

| pKa | ~4.77 (Value for Linoleic Acid) | |

| Solubility | Soluble in ethanol, DMSO, and DMF. Limited solubility in aqueous buffers like PBS (0.025 mg/ml). |

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of alkyne-labeled fatty acids typically involves multi-step organic chemistry procedures. One general approach involves the coupling of an alkyne-containing fragment to a fatty acid precursor. For instance, a synthesis strategy could involve the coupling of a terminal alkyne-containing alcohol to a suitable fatty acid derivative, followed by modifications to yield the final product.

Purification: Purification of the synthesized this compound is crucial to remove any unreacted starting materials or byproducts, which could interfere with subsequent biological experiments. High-performance liquid chromatography (HPLC) is a common method for purifying alkyne-labeled fatty acids.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) in water with a small amount of acid (e.g., acetic acid) is often employed to elute the compound.

-

Detection: The elution of the product can be monitored using a UV detector.

-

Fraction Collection and Analysis: Fractions containing the purified product are collected, and the purity is confirmed by analytical techniques such as mass spectrometry and NMR.

Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of this compound. Key signals include multiplets corresponding to the vinyl protons of the double bonds and a characteristic triplet for the terminal alkyne proton.

Mass Spectrometry (MS): LC-MS/MS is a powerful technique for the analysis of this compound and its metabolites. Electrospray ionization (ESI) is a common ionization method. The mass spectrometer can be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Metabolic Labeling and Click Chemistry Detection

This protocol outlines the general steps for labeling cells with this compound and detecting its incorporation into cellular components using click chemistry.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Fatty acid-free bovine serum albumin (BSA)

-

Azide-functionalized reporter molecule (e.g., azide-fluorophore or azide-biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Cell lysis buffer

-

Fixative (e.g., paraformaldehyde) for imaging

Procedure:

-

Preparation of this compound-BSA Complex: To improve solubility and cellular uptake, this compound is complexed with fatty acid-free BSA.

-

Saponify the this compound with a molar excess of potassium hydroxide.

-

Dissolve the saponified fatty acid in pre-warmed, serum-free culture media containing fatty acid-free BSA.

-

-

Cellular Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a medium containing the this compound-BSA complex.

-

Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation of the fatty acid alkyne.

-

-

Cell Lysis or Fixation:

-

For analysis of labeled proteins by gel electrophoresis, wash the cells with PBS and lyse them in a suitable buffer.

-

For fluorescence microscopy, wash the cells with PBS and fix them with a suitable fixative.

-

-

Click Reaction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is performed to attach the azide (B81097) reporter to the incorporated this compound.

-

Prepare a "click" reaction cocktail containing the azide reporter, CuSO₄, a copper(I)-stabilizing ligand, and a reducing agent in a suitable buffer.

-

Add the cocktail to the cell lysate or fixed cells and incubate at room temperature.

-

-

Analysis:

-

Gel Electrophoresis: Labeled proteins can be separated by SDS-PAGE. If a fluorescent azide was used, the gel can be imaged directly. If a biotin azide was used, the proteins can be transferred to a membrane and detected with streptavidin-HRP.

-

Fluorescence Microscopy: Labeled cells can be imaged using a fluorescence microscope to visualize the subcellular localization of the incorporated this compound.

-

Mass Spectrometry: Labeled lipids or proteins can be identified and quantified using mass spectrometry.

-

Signaling Pathways and Experimental Workflows

Linoleic Acid-Induced PI3K/Akt Signaling Pathway

Linoleic acid can activate proinflammatory signaling pathways in cells, such as the PI3K/Akt pathway. This pathway is crucial in regulating cell growth, proliferation, and survival.

Caption: PI3K/Akt signaling pathway activated by linoleic acid.

Experimental Workflow: Metabolic Labeling and Detection

The following diagram illustrates a typical workflow for tracing this compound in a cellular context.

Caption: Workflow for metabolic labeling and detection.

Biosynthesis of Alkyne-Containing Fatty Acids

In some organisms, alkyne-containing fatty acids are naturally synthesized. The biosynthesis of crepenynic acid from linoleic acid is an example of such a pathway, involving a fatty acid acetylenase.

Caption: Biosynthesis of an alkyne-containing fatty acid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Click Chemistry – Med Chem 101 [medchem101.com]

- 3. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 4. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bioorthogonal Chemistry with Fatty Acids: Probing Lipid Metabolism and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioorthogonal chemistry has emerged as an indispensable tool for the precise study of biomolecules in their native environments. This guide provides an in-depth exploration of the application of bioorthogonal chemistry to the study of fatty acids. By metabolically incorporating fatty acid analogues bearing "bioorthogonal" chemical handles, researchers can track their trafficking, metabolism, and incorporation into complex lipids and proteins. This two-step approach, involving metabolic labeling followed by a highly specific chemical ligation, offers a powerful alternative to traditional methods, enabling sensitive and spatiotemporal analysis of lipid biology in living systems.[1][2][3] This document details the core principles, key reactions, quantitative comparisons, and detailed experimental protocols for utilizing this technology, providing a comprehensive resource for its implementation in academic and industrial research.

Core Concepts: A Two-Step Strategy for Lipid Analysis

The foundation of bioorthogonal fatty acid chemistry lies in a two-step labeling strategy that decouples the biological incorporation from the detection event.[4] This method circumvents the steric hindrance and potential biological perturbation that can arise from using fatty acids pre-functionalized with bulky reporter tags.[4]

-

Metabolic Labeling: Cells are incubated with a fatty acid analogue that has been subtly modified to include a small, inert chemical reporter group, most commonly a terminal alkyne or an azide (B81097). These analogues are recognized and processed by the cell's endogenous metabolic machinery, leading to their incorporation into various lipid species and acylated proteins. Fatty acid analogues with chain lengths from 10 to 18 carbons, functionalized at the ω-position, have proven to be effective reporters.

-

Bioorthogonal Ligation: After metabolic incorporation, the chemical reporter is detected by introducing a probe molecule containing a complementary functional group. This probe (e.g., a fluorophore or biotin (B1667282) for affinity purification) selectively and covalently reacts with the reporter handle in a "bioorthogonal" manner. This reaction must be highly specific, rapid at low concentrations, and occur under physiological conditions without interfering with native cellular processes.

This powerful approach has been widely used to characterize various forms of protein fatty-acylation, including N-myristoylation, S-palmitoylation, and O-palmitoylation, providing insights into protein localization, stability, and function.

Key Bioorthogonal Reactions for Fatty Acid Labeling

The choice of bioorthogonal reaction is critical and depends on the specific experimental requirements, such as the need for live-cell imaging or the tolerance for potential cytotoxicity. The most prevalent reactions are based on the azide-alkyne cycloaddition.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is the most widely used method for labeling fatty acid reporters in cell lysates. It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable triazole linkage. CuAAC is highly efficient and robust, with alkynyl-fatty acid reporters combined with CuAAC and in-gel fluorescence detection providing a highly sensitive protocol for visualizing lipidated proteins. However, the cytotoxicity associated with the copper catalyst generally limits its application in living cells.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst. This reaction is truly bioorthogonal and is the method of choice for live-cell and in vivo imaging. The reaction rate is highly dependent on the structure of the cyclooctyne, with various derivatives engineered to enhance kinetics and stability.

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction involves the cycloaddition of an electron-deficient tetrazine with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). IEDDA reactions exhibit exceptionally fast kinetics, with second-order rate constants several orders of magnitude higher than most SPAAC reactions, making them ideal for applications requiring rapid labeling at very low concentrations.

Quantitative Data Presentation

The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂), which indicates the speed of the reaction. A higher k₂ value allows for efficient labeling at lower concentrations and in shorter timeframes. The table below summarizes the typical kinetic data for the most common bioorthogonal reactions.

| Reaction Type | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne + Azide | 10¹ – 10⁴ | High efficiency; requires copper(I) catalyst, which can be cytotoxic. Best suited for fixed cells or lysates. |

| SPAAC | Bicyclononyne (BCN) + Benzyl Azide | ~0.3 – 1.0 | Catalyst-free; good balance of kinetics and stability for live-cell applications. |

| SPAAC | Dibenzocyclooctyne (DBCO) + Benzyl Azide | ~0.3 – 2.3 | Catalyst-free; widely used with fast kinetics, but can have stability issues. |

| SPAAC | Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076 | Catalyst-free; early strained cyclooctyne with enhanced reactivity over simple cyclooctyne. |

| IEDDA Ligation | trans-Cyclooctene (TCO) + Tetrazine | 1 – 1 x 10⁶ | Extremely fast, catalyst-free kinetics; ideal for rapid labeling and in vivo applications at low concentrations. |

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental processes and biological pathways.

Experimental Protocols

The following protocols provide a generalized framework for the metabolic labeling and subsequent analysis of fatty-acylated proteins. Optimization may be required for specific cell types and fatty acid analogues.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of an alkyne-functionalized fatty acid into cellular proteins.

Materials:

-

Cultured mammalian cells (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

Culture medium supplemented with fatty acid-free serum (e.g., 2% charcoal/dextran filtered FBS)

-

ω-alkynyl fatty acid stock solution (e.g., 50 mM Alk-16 in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells to achieve 70-80% confluency on the day of labeling.

-

Aspirate the complete medium and wash the cells once with warm PBS.

-

Replace the medium with pre-warmed culture medium containing fatty acid-free serum. For improved solubility and delivery of long-chain fatty acids, pre-complexing the fatty acid with fatty acid-free BSA is recommended.

-

Add the ω-alkynyl fatty acid stock solution to the medium to a final concentration of 25-100 µM. A vehicle control (DMSO only) should be run in parallel.

-

Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

-

After incubation, harvest the cells. For adherent cells, wash twice with ice-cold PBS, then scrape or trypsinize. For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.

-

The resulting cell pellet can be used immediately for lysis or flash-frozen in liquid nitrogen and stored at -80°C for later use.

Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins

This protocol details the lysis of labeled cells and the "click" reaction with a fluorescent azide reporter for visualization by SDS-PAGE.

Materials:

-

Labeled cell pellet (from Protocol 1)

-

Lysis Buffer (1% SDS, 150 mM NaCl, 50 mM HEPES, pH 7.4, with protease inhibitors)

-

Azido-fluorophore stock solution (e.g., 1 mM Azido-TAMRA in DMSO)

-

Click Chemistry Cocktail Components:

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 1.7 mM in DMSO/t-butanol

-

Copper(II) sulfate (B86663) (CuSO₄), 50 mM in water

-

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 200 µL for a pellet from a 6-well plate). Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).

-

Click Reaction: In a microcentrifuge tube, combine the following in order:

-

Cell lysate (normalized to 1 mg/mL protein concentration, e.g., 50 µL)

-

Azido-fluorophore (1 µM final concentration)

-

TCEP (1 mM final concentration)

-

TBTA (100 µM final concentration)

-

CuSO₄ (1 mM final concentration)

-

Vortex briefly after each addition.

-

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Sample Preparation for SDS-PAGE: Add 4x Laemmli sample buffer to the reaction mixture, heat at 95°C for 5 minutes.

-

Electrophoresis and Imaging: Load the samples onto a polyacrylamide gel and run the electrophoresis. After separation, scan the gel using a fluorescence scanner with appropriate excitation and emission filters for the chosen fluorophore. The gel can be subsequently stained with Coomassie Blue to visualize total protein loading.

Protocol 3: Proteomic Identification of Labeled Proteins

This protocol adapts the click reaction for affinity purification of labeled proteins for identification by mass spectrometry.

Materials:

-

Materials from Protocol 1 and 2

-

Azido-biotin reporter (instead of azido-fluorophore)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., 1% SDS in PBS, 4M Urea in PBS, PBS)

-

Elution buffer (e.g., sample buffer for on-bead digestion or specific elution for cleavable linkers)

Procedure:

-

Perform cell labeling (Protocol 1) and lysis as described above.

-

Perform the click reaction (Protocol 2, steps 3-4), substituting the azido-fluorophore with an azide-functionalized biotin tag (e.g., Azide-PEG3-Biotin).

-

Affinity Purification:

-

Pre-wash streptavidin-agarose beads with PBS.

-

Add the pre-washed beads to the click reaction lysate and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads sequentially with a series of stringent buffers (e.g., 1% SDS in PBS, followed by urea, then high salt buffer, and finally PBS) to remove non-specifically bound proteins.

-

-

Elution and Digestion: Elute the bound proteins by boiling in SDS-PAGE sample buffer. For mass spectrometry, on-bead digestion using trypsin is preferred.

-

Mass Spectrometry: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the fatty-acylated proteins.

Conclusion and Future Outlook

Bioorthogonal chemistry provides a robust and versatile platform for investigating the multifaceted roles of fatty acids in biology. The ability to metabolically label lipids and lipidated proteins with chemical reporters has circumvented the limitations of older techniques, offering enhanced sensitivity and applicability in living systems. The continued development of new bioorthogonal reactions with faster kinetics and novel probes with unique functionalities, such as fluorogenic or photo-crosslinking capabilities, will further expand this chemical toolbox. These advancements promise to provide unprecedented insights into the dynamic regulation of lipid metabolism, trafficking, and signaling in both health and disease, paving the way for new diagnostic and therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Exploring the Metabolic Fate of Linoleic Acid Alkyne in Cells

Introduction: Tracing Essential Fatty Acids with Chemical Probes

Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid, fundamental to cellular physiology. It is a crucial component of cell membranes, a precursor for signaling molecules, and a key player in energy metabolism.[1][2] Dysregulation of LA metabolism is implicated in various diseases, including metabolic syndrome, cancer, and inflammatory conditions.[1][3] Studying the intricate pathways of LA has traditionally relied on methods like radiolabeling. However, the advent of bioorthogonal chemistry has provided powerful new tools for tracking biomolecules in living systems.[4]

This guide focuses on the use of this compound, a chemical reporter that mimics the natural fatty acid but contains a terminal alkyne group. This small, bio-inert handle allows for specific and sensitive detection through a "click chemistry" reaction—most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). By "clicking" an azide-containing tag (e.g., a fluorophore or biotin) onto the alkyne-labeled lipid, researchers can visualize its localization, quantify its incorporation into complex lipids, and identify its metabolic derivatives. This approach offers a non-radioactive, highly efficient alternative for elucidating the metabolic fate of linoleic acid in various cell types.

Cellular Uptake and Metabolic Activation

The journey of this compound begins with its uptake into the cell, a process mediated by fatty acid transport proteins (FATPs) and other mechanisms. Once inside the cytosol, like its natural counterpart, the alkyne analog must be "activated" before it can enter metabolic pathways. This activation is a critical step catalyzed by fatty acyl-CoA synthetases (FACS), which convert the fatty acid into its thioester derivative, linoleoyl-alkyne-CoA. This high-energy intermediate is the central hub from which the alkyne-tagged lipid is directed towards either anabolic (storage and incorporation) or catabolic (energy production) pathways.

Anabolic Pathways: Incorporation into Complex Lipids

A primary fate of this compound is its incorporation into more complex lipid structures, which is highly dependent on the cell type. The activated linoleoyl-alkyne-CoA serves as a substrate for acyltransferases, which esterify it into the backbone of various lipid classes.

-

Phospholipids (B1166683): In many cell types, such as Chinese Hamster Ovary (CHO) cells, a significant portion of the incorporated LA alkyne is found in phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are essential for membrane structure and function.

-

Neutral Lipids: In contrast, cell lines like the human hepatocellular carcinoma HepG2 preferentially channel LA alkyne into neutral lipids, primarily triglycerides (TGs) for energy storage in lipid droplets. Cholesterol esters (CEs) are another destination, formed by the esterification of the alkyne fatty acid to cholesterol.

Mass spectrometry-based lipidomics is the method of choice for resolving the precise lipid species into which the alkyne probe is incorporated.

Catabolic Pathway: β-Oxidation

This compound that is not used for anabolic purposes can be trafficked to mitochondria and peroxisomes for breakdown via β-oxidation to generate energy. The process involves a series of enzymatic steps that sequentially shorten the fatty acyl chain.

-

Mitochondrial Transport: The linoleoyl-alkyne-CoA is converted to an acyl-carnitine derivative to be transported across the mitochondrial membrane.

-

β-Oxidation Cycles: Inside the mitochondria, the acyl-CoA is regenerated and undergoes cycles of oxidation, hydration, oxidation, and thiolysis, releasing acetyl-CoA in each round.

It is important to note that the terminal alkyne group can influence the final stages of β-oxidation. While the initial cycles proceed, the process eventually yields an unstable propiolyl-CoA, which contains the alkyne tag. This highlights a key consideration when using alkyne probes for studying catabolism.

Enzymatic Processing in Signaling Pathways

Linoleic acid is a precursor to a host of signaling molecules through pathways like the lipoxygenase (LOX) pathway. The compatibility of ω-alkynyl-linoleic acid with these enzymes is a critical question for its use as a surrogate. Studies have shown that ω-alkynyl-LA can be a substrate for key enzymes in the 12R-lipoxygenase (12R-LOX) pathway, which is vital for forming the skin's water permeability barrier. However, the efficiency of these enzymatic conversions can be moderately reduced compared to the natural substrate. For example, ω-alkynyl-linoleic acid was oxygenated by 12R-LOX at approximately 62% of the rate of natural linoleic acid. This suggests that while the alkyne probe is a valuable tool, its metabolism may not perfectly mirror that of the endogenous molecule, a factor that should be considered in experimental design.

Data Presentation

Table 1: Comparative Incorporation of Linoleic Acid into Cellular Lipid Classes

| Cell Line | Predominant Lipid Class for LA Incorporation | Key Findings | Citations |

| CHO (Chinese Hamster Ovary) | Phosphatidylcholine (PC) | Over 50% of incorporated LA is found in PC. A smaller fraction (18-35%) is in phosphatidylethanolamine (PE), with less than 20% in neutral lipids. | |

| HepG2 (Human Hepatocellular Carcinoma) | Neutral Lipids (Triglycerides, etc.) | HepG2 cells incorporate a majority of LA into neutral lipids rather than phospholipids. | |

| Endothelial Cells | Triglycerides & Phospholipids | LA supplementation increases its incorporation into both triglycerides and phospholipids. |

Table 2: Relative Uptake of Alkyne-Tagged Fatty Acids in HEK293T Cells

| Alkyne-Tagged Fatty Acid | Incubation Conditions | Analytical Method | Relative Uptake Level | Citations |

| C14 Alkyne (Myristic Acid Analog) | 100 µM for 4 hours | Raman Spectroscopy | Lower than C16 and C18 | |

| C16 Alkyne (Palmitic Acid Analog) | 100 µM for 4 hours | Raman Spectroscopy | Higher than C14 | |

| C18 Alkyne (Stearic Acid Analog) | 100 µM for 4 hours | Raman Spectroscopy | Higher than C14 |

Table 3: Enzymatic Conversion Rates of ω-Alkynyl Linoleic Acid vs. Natural Linoleic Acid

| Enzyme | Pathway | Substrate | Relative Conversion Efficiency (%) | Citations |

| 12R-LOX | 12R-Lipoxygenase | ω-Alkynyl-Linoleic Acid | 62 ± 9 | |

| eLOX3 | 12R-Lipoxygenase | ω-Alkynyl-9R-HPODE | 43 ± 1 | |

| SDR9C7 | 12R-Lipoxygenase | Epoxy Alcohol of ω-Alkynyl-LA | 91 ± 1 |

Experimental Protocols

Protocol 1: Metabolic Labeling and Visualization of this compound Uptake

Objective: To label cells with this compound and visualize its incorporation using click chemistry and fluorescence microscopy.

Materials:

-

Adherent cells (e.g., HEK293T, HeLa)

-

96-well black, clear-bottom imaging plate

-

Complete and serum-free cell culture medium

-

This compound stock solution (in DMSO or ethanol)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Click Chemistry Reaction Cocktail (see recipe below)

-

Nuclear stain (e.g., Hoechst 33342)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment. Incubate overnight (37°C, 5% CO₂).

-

Metabolic Labeling:

-

Aspirate the complete medium and wash cells once with warm serum-free medium.

-

Add serum-free medium containing the desired concentration of this compound (e.g., 10-100 µM).

-

Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.

-

-

Fixation and Permeabilization:

-

Aspirate the labeling medium and wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.

-

Wash twice with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the Click Chemistry Reaction Cocktail immediately before use (see Table 4).

-

Add 50 µL of the reaction cocktail to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Staining and Imaging:

-

Wash cells three times with PBS.

-

Add a nuclear stain solution and incubate for 10 minutes.

-

Wash twice with PBS and add 100 µL of PBS for imaging.

-

Image the plate using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Table 4: Click Chemistry Reaction Cocktail Recipe

| Component | Stock Concentration | Volume per Reaction (µL) | Final Concentration |

|---|---|---|---|

| Fluorescent Azide Probe | 1 mM in DMSO | 0.5 | 10 µM |

| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 0.5 | 1 mM |

| Reducing Agent (e.g., Sodium Ascorbate) | 500 mM in H₂O | 1.0 | 10 mM |

| PBS | - | 48.0 | - |

| Total Volume | | 50.0 | |

(Note: Components should be mixed in the order listed immediately before use).

Protocol 2: Lipid Extraction for Mass Spectrometry Analysis

Objective: To extract total lipids from labeled cells for subsequent analysis of alkyne-tagged lipid species by LC-MS/MS.

Materials:

-

Cell pellet from metabolically labeled cells

-

Cold PBS

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Internal standard (if quantitative analysis is desired)

-

Nitrogen gas stream

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Cell Harvesting: After the labeling period, wash cells twice with cold PBS. Harvest cells by scraping and pellet them by centrifugation.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add a precise volume of cold methanol to the cell pellet and vortex thoroughly to quench metabolism.

-

Add a precise volume of chloroform (typically a 2:1 chloroform:methanol ratio). Vortex vigorously.

-

Induce phase separation by adding water (or 0.9% NaCl). The final ratio should be approximately 2:1:0.8 of chloroform:methanol:water.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Use a reverse-phase C18 column to separate lipid species.

-

The mass spectrometer will identify and quantify the alkyne-containing lipids based on their specific mass-to-charge ratio (m/z) and fragmentation patterns. The alkyne tag introduces a predictable mass shift that aids in identification.

-

Protocol 3: Fatty Acid Oxidation (FAO) Assay

Objective: To measure the rate of β-oxidation of a radiolabeled fatty acid alkyne analog.

Materials:

-

Cultured cells (e.g., primary hepatocytes) in a 24-well plate

-

[¹⁴C]-labeled this compound

-

Assay medium (e.g., serum-free medium)

-

Perchloric acid (cold)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate cells in a 24-well plate and allow them to adhere.

-

Initiate Reaction: Replace the culture medium with assay medium containing the [¹⁴C]-labeled this compound.

-

Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, the labeled fatty acid is oxidized, producing [¹⁴C]acetyl-CoA and other acid-soluble metabolites (ASMs).

-

Stop Reaction: Terminate the oxidation by adding cold perchloric acid to each well. This lyses the cells and precipitates macromolecules, leaving the small ASMs in the supernatant.

-

Quantification:

-

Centrifuge the plate to pellet the precipitate.

-

Transfer a known volume of the supernatant (containing the [¹⁴C]-ASMs) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The counts per minute (CPM) are proportional to the rate of fatty acid oxidation.

-

Mandatory Visualizations

Caption: General experimental workflow for tracing this compound.

Caption: Metabolic fate of this compound in cells.

Caption: Simplified 12R-Lipoxygenase (LOX) pathway for ω-alkynyl LA.

References

- 1. benchchem.com [benchchem.com]

- 2. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

Methodological & Application

Application Notes: Tracing Fatty Acid Metabolism with Linoleic Acid Alkyne using Click Chemistry

Introduction

The study of fatty acid metabolism, including uptake, trafficking, and incorporation into complex lipids, is crucial for understanding cellular physiology and various pathological states.[1][2] Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a vital role in cell membrane structure and signaling pathways. Traditional methods for tracing lipids, such as those using radioisotopes, can be laborious and require specialized equipment.[3] The advent of bioorthogonal click chemistry provides a powerful and versatile alternative.[4][5]

This protocol details the use of linoleic acid alkyne, a linoleic acid analog containing a terminal alkyne group, for metabolic labeling in live cells. This small, bioorthogonal handle is readily incorporated into cellular lipids via endogenous metabolic pathways. Following incorporation, the alkyne group can be specifically and efficiently conjugated to an azide-bearing reporter molecule (e.g., a fluorophore or biotin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables sensitive detection and visualization of newly synthesized linoleic acid-containing lipids for a variety of downstream applications, including fluorescence microscopy, and mass spectrometry.

Principle of the Method

The workflow consists of three main stages:

-

Metabolic Labeling: Live cells are incubated with this compound, which is taken up and metabolized, incorporating the alkyne tag into various lipid species.

-